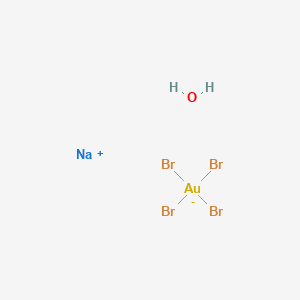
Natriumtetrabromoaurat(III)-hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrabromoaurate(III) hydrate is a chemical compound with the molecular formula NaAuBr₄·xH₂O. It is known for its distinctive red to black crystalline appearance and is primarily used in various scientific research applications. The compound is also referred to as sodium gold bromide and is recognized for its high purity levels, often reaching up to 99.999% .
Wissenschaftliche Forschungsanwendungen
Sodium tetrabromoaurate(III) hydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for potential therapeutic applications, including cancer treatment.
Industry: Utilized in the fabrication of core/alloy nanoparticles via hydrothermal routes
Wirkmechanismus
Target of Action
Sodium tetrabromoaurate(III) hydrate is a complex inorganic compound. It’s known to participate in the fabrication of core/alloy nanoparticles .
Mode of Action
It’s known to participate in the layer-by-layer hydrothermal route, which is a method used in the fabrication of nanoparticles . This process involves the reaction of the compound with other substances under specific conditions to form nanoparticles.
Biochemical Pathways
Its role in the fabrication of nanoparticles suggests that it may influence pathways related to material synthesis and nanostructure formation .
Pharmacokinetics
As an inorganic compound, its bioavailability and pharmacokinetics may differ significantly from those of organic drugs .
Result of Action
The primary result of Sodium tetrabromoaurate(III) hydrate’s action is the formation of nanoparticles. These nanoparticles can have various applications, including in materials science, electronics, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate(III) hydrate can be synthesized through the reaction of gold(III) bromide with sodium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water, followed by the addition of sodium bromide. The mixture is then allowed to crystallize, forming sodium tetrabromoaurate(III) hydrate crystals .
Industrial Production Methods: Industrial production of sodium tetrabromoaurate(III) hydrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrabromoaurate(III) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold compounds.
Reduction: It can be reduced to elemental gold or other gold-containing compounds.
Substitution: Sodium tetrabromoaurate(III) hydrate can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands like thiourea or phosphines can be used under controlled conditions.
Major Products Formed:
Oxidation: Gold(III) oxide or other gold oxides.
Reduction: Elemental gold or gold nanoparticles.
Substitution: Various gold-ligand complexes.
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrachloroaurate(III) hydrate (NaAuCl₄·xH₂O)
- Sodium tetrabromopalladate(II) (Na₂PdBr₄)
- Gold(III) bromide (AuBr₃)
Comparison: Sodium tetrabromoaurate(III) hydrate is unique due to its high bromide content and specific reactivity. Compared to sodium tetrachloroaurate(III) hydrate, it has different solubility and reactivity profiles. Sodium tetrabromopalladate(II) contains palladium instead of gold, leading to distinct chemical behaviors. Gold(III) bromide, while similar, lacks the sodium component and has different applications .
Eigenschaften
IUPAC Name |
sodium;tetrabromogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARRTFPXWVHEC-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].Br[Au-](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4H2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746035 |
Source


|
| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-49-1 |
Source


|
| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrabromoaurate(III) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

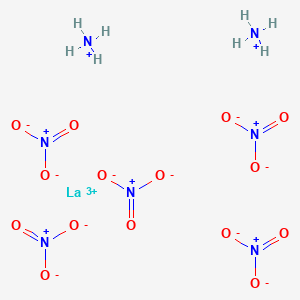

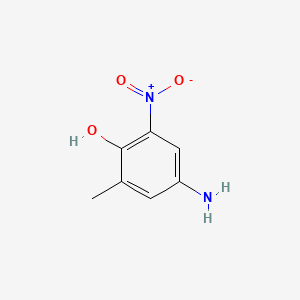
![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)
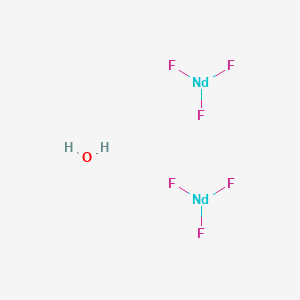

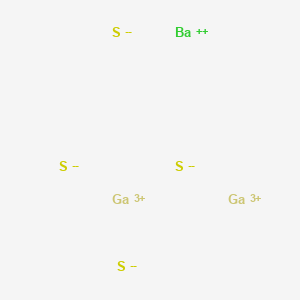
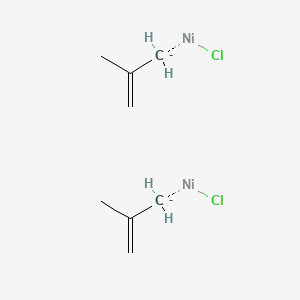
![6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole](/img/structure/B576909.png)



